1-Methylindoline
Overview
Description
1-Methylindoline is a heterocyclic organic compound with the molecular formula C9H11N It is a derivative of indoline, where a methyl group is attached to the nitrogen atom
Scientific Research Applications
1-Methylindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used in the production of dyes, pigments, and other materials.
Safety and Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Mechanism of Action
Target of Action
1-Methylindoline, like other indole derivatives, primarily targets proteins in the body. The key interactions that the indole nucleus in a drug include NH serving as a hydrogen bond donor and π–π stacking or cation–π stacking with the target protein . The indole motif is a privileged fragment in drug discovery, boasting more than 17 marketed indole-containing drugs, with the majority of them as kinase inhibitors .
Mode of Action
The most prominent feature of the molecule indole is its NH group. Since the lone pair of electrons on the nitrogen atom take part in maintaining indole’s aromaticity, the NH is acidic (pKa 17) and often serves as a hydrogen bond donor to the target protein . In terms of ligand–protein interactions, the indole fragment of a drug may offer π–π stacking or cation–π stacking with the target protein .
Biochemical Pathways
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This creates interest among researchers to synthesize a variety of indole derivatives.
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability due to its ability to form hydrogen bonds with proteins and its aromaticity .
Biochemical Analysis
Biochemical Properties
1-Methylindoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form complexes with proteins, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving protein kinases. For example, this compound can modulate the activity of protein kinase C, which plays a role in regulating cell growth and differentiation . Furthermore, this compound can impact gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been found to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylindoline can be synthesized through several methods. One common approach involves the alkylation of indoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 1-methylindole. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Methylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methylindole using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-Methylindole.
Reduction: this compound.
Substitution: Various halogenated this compound derivatives.
Comparison with Similar Compounds
Indoline: The parent compound of 1-Methylindoline, lacking the methyl group on the nitrogen atom.
1-Methylindole: An oxidized form of this compound with a double bond in the nitrogen-containing ring.
2-Methylindoline: A positional isomer with the methyl group attached to the carbon atom adjacent to the nitrogen.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXFHJQGIIJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237064 | |
Record name | 1H-Indole, dihydromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88475-55-2 | |
Record name | 1H-Indole, dihydromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, dihydromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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